Benserazide is a drug that is commonly used in combination with levodopa to treat Parkinson's disease. It is a peripheral decarboxylase inhibitor that prevents the breakdown of levodopa in the bloodstream, allowing more of it to reach the brain. Benserazide has been used for over 50 years and has been shown to be effective in reducing the symptoms of Parkinson's disease.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Benserazide hydrochloride is a drug used in the treatment of Parkinson's disease. It is a peripheral decarboxylase inhibitor that prevents the breakdown of levodopa, a precursor of dopamine. Benserazide hydrochloride is often used in combination with levodopa to increase its effectiveness and reduce side effects.
Benserazide hydrochloride is a hydrochloride that is the monohydrochloride salt of benserazide. An aromatic-L-amino-acid decarboxylase inhibitor (DOPA decarboxylase inhibitor) that does not enter the central nervous system, it is used as an adjunct to levodopa in the treatment of parkinsonism. By preventing the conversion of levodopa to dopamine in the periphery, it causes an increase in the amount of levodopa reaching the central nervous system and so reduces the required dose. Benserazide hydrochloride has no antiparkinson actions when given alone. It has a role as an antiparkinson drug, an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor and a dopaminergic agent. It contains a benserazide(1+).
Befetupitant, also known as Ro 67-5930, is a potent and selective NK1 receptor antagonist. Befetupitant is potentially useful in controlling chemotherapy-induced nausea and vomiting . Substance P-neurokinin-1 (NK1) receptor pathways have been repeatedly implicated in the pathophysiology of affective disorders. A high expression of NK1 receptors in brain regions that are important for the regulation of affective behaviours and stress responses.
Befiradol (free base) is a highly selective and potent 5-HT1A receptor agonist potentially for the treatment of drug-induced dyskinesia in patients with Parkinson's disease.
Bederocin, also known as REP-8839, is a novel methionyl-tRNA synthetase (MetS) inhibitor with potent antibacterial activity against clinical isolates of Staphylococcus aureus, Streptococcus pyogenes, and other clinically important gram-positive bacteria but little activity against gram-negative bacteria. REP8839 was highly bound to the protein of human serum, and activity was not greatly influenced by inoculum size but was affected by pH, exhibiting optimal antibacterial activity in a neutral medium rather than a weak acidic medium.
Befunolol is a beta-adrenergic receptor antagonist that is used in the treatment of hypertension and glaucoma. It was first synthesized in the 1970s and has since been extensively studied for its pharmacological properties. This paper aims to provide a comprehensive review of befubolol, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
Befunolol is a beta blocker with intrinsic sympathomimetic activity used in the management of open-angle glaucoma. It also acts as a β adrenoreceptor partial agonist. Befunolol was introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos.
Befloxatone is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. It was first synthesized in the 1990s and has been studied for its potential therapeutic effects in various medical conditions, including depression, anxiety, and Parkinson's disease. This paper aims to provide a comprehensive review of befloxatone, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.